N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran ring, a fluorobenzoyl group, and a thiadiazole moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the initial preparation of the benzofuran ring, followed by the introduction of the fluorobenzoyl group through Friedel-Crafts acylation. The thiadiazole ring is then formed via cyclization reactions involving appropriate precursors. The final step involves the coupling of the thiadiazole ring with the benzofuran derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzofuran or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide
- N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-furamide
- N-(2,4-dimethoxyphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide
Uniqueness
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the fluorobenzoyl group enhances its stability and reactivity, while the thiadiazole ring contributes to its bioactivity.
Properties
Molecular Formula |
C19H12FN3O3S |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C19H12FN3O3S/c1-10-18(27-23-22-10)19(25)21-15-13-4-2-3-5-14(13)26-17(15)16(24)11-6-8-12(20)9-7-11/h2-9H,1H3,(H,21,25) |
InChI Key |
SPPGIDCJMPUGDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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